molecular formula C20H26ClNO B1681225 Talopram hydrochloride CAS No. 7013-41-4

Talopram hydrochloride

Cat. No.: B1681225
CAS No.: 7013-41-4
M. Wt: 331.9 g/mol
InChI Key: JZXJIRQPHHWYGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Talopram hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) . Its primary target is the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine (also known as noradrenaline) from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which can then bind to and activate post-synaptic norepinephrine receptors . This results in enhanced noradrenergic neurotransmission .

Biochemical Pathways

Norepinephrine is involved in various physiological processes, including attention, response to stress, and regulation of mood .

Pharmacokinetics

It is known that the pharmacokinetics of drugs in this class can be influenced by factors such as absorption, distribution, metabolism, and excretion . For example, citalopram, a drug structurally similar to talopram, has linear pharmacokinetics and is mainly metabolized in the liver, with a mean terminal half-life of about 35 hours .

Result of Action

The primary result of this compound’s action is an increase in noradrenergic neurotransmission due to the inhibition of norepinephrine reuptake . This can lead to changes in mood, attention, and response to stress .

Action Environment

The action, efficacy, and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, genetic factors, and overall health status .

Biochemical Analysis

Biochemical Properties

This interaction with the norepinephrine transporter is crucial in its role as a selective norepinephrine reuptake inhibitor .

Molecular Mechanism

The molecular mechanism of action of Talopram hydrochloride involves its binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of talopram hydrochloride involves a fortuitous rearrangement product in the synthesis of melitracen . The process begins with the creation of a phenylphthalene derivative, which is then modified to produce talopram. The specific reaction conditions include the use of organic solvents and catalysts to facilitate the rearrangement and subsequent reactions.

Industrial Production Methods: While this compound was never commercialized, its production would likely involve standard pharmaceutical manufacturing processes. This includes the synthesis of the active pharmaceutical ingredient (API) followed by purification, crystallization, and formulation into a suitable dosage form.

Chemical Reactions Analysis

Types of Reactions: Talopram hydrochloride primarily undergoes substitution reactions due to its aromatic structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halogenating agents or nucleophiles.

    Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Often employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can convert alcohol groups to ketones or carboxylic acids.

Scientific Research Applications

Talopram hydrochloride has been studied extensively in the context of its potential antidepressant effects. Its primary application in scientific research includes:

    Chemistry: Used as a model compound to study the structure-activity relationship of norepinephrine reuptake inhibitors.

    Biology: Investigated for its effects on norepinephrine transporters in neuronal cells.

    Medicine: Explored as a potential treatment for depression and other mood disorders.

    Industry: While not commercialized, its synthesis and properties provide valuable insights for the development of similar compounds.

Comparison with Similar Compounds

Uniqueness: Talopram hydrochloride is unique in its selective inhibition of the norepinephrine transporter, distinguishing it from SSRIs like citalopram, which target serotonin transporters. This specificity makes it a valuable compound for studying the role of norepinephrine in mood regulation and antidepressant efficacy.

Properties

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXJIRQPHHWYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7182-51-6 (Parent)
Record name Talopram hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601020621
Record name Talopram hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-41-4
Record name Talopram hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talopram hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7013-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALOPRAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X97008FCC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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